1-{octahydrocyclopenta[b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Octahydrocyclopenta[b]pyran-2-yl}methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound is a hydrochloride salt derived from 1-octahydrocyclopenta[b]pyran-2-ylmethanamine, which consists of multiple stereoisomers due to the presence of chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{octahydrocyclopenta[b]pyran-2-yl}methanamine hydrochloride typically involves the following steps:
Formation of Cyclopenta[b]pyran Ring: The cyclopenta[b]pyran ring system can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce any functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a suitable solvent and temperature control.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It can serve as a ligand in biochemical studies to understand protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{octahydrocyclopenta[b]pyran-2-yl}methanamine hydrochloride exerts its effects depends on its specific application. For instance, in biochemical studies, it may bind to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclopenta[b]pyran derivatives
Other amine hydrochloride salts
Uniqueness: 1-{octahydrocyclopenta[b]pyran-2-yl}methanamine hydrochloride is unique due to its specific structural features, such as the octahydrocyclopenta[b]pyran ring system, which distinguishes it from other cyclopenta[b]pyran derivatives
Properties
CAS No. |
2703780-92-9 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-5-4-7-2-1-3-9(7)11-8;/h7-9H,1-6,10H2;1H |
InChI Key |
NFGLXDDAJGYXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.